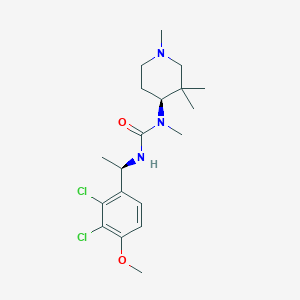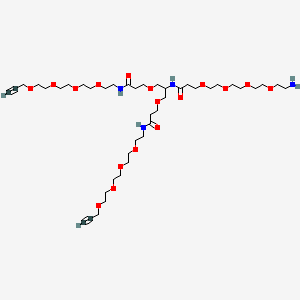
Diadenosine pentaphosphate pentaammonium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diadenosine pentaphosphate pentaammonium is an endogenous vasoactive purine dinucleotide isolated from thrombocytes. It is a member of the diadenosine polyphosphates family (ApnA, n=2-7), which are found in secretory vesicles, including those in platelets, chromaffin cells, Torpedo synaptic terminals, and brain synaptosomes . This compound has a molecular formula of C20H44N15O22P5 and a molecular weight of 1001.524 .
準備方法
Synthetic Routes and Reaction Conditions
Diadenosine pentaphosphate pentaammonium can be synthesized through a series of phosphorylation reactions. The process typically involves the stepwise addition of phosphate groups to adenosine molecules. The reaction conditions often require the presence of phosphorylating agents and catalysts to facilitate the formation of the pentaphosphate linkage .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and reactant concentrations .
化学反応の分析
Types of Reactions
Diadenosine pentaphosphate pentaammonium undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. The reactions are usually carried out under controlled conditions of temperature and pressure to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield diadenosine pentaphosphate derivatives with additional oxygen atoms, while reduction may produce compounds with increased hydrogen content .
科学的研究の応用
Diadenosine pentaphosphate pentaammonium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound plays a role in cellular signaling and regulation, particularly in processes involving purinergic receptors.
Medicine: It has potential therapeutic applications in cardiovascular diseases due to its vasoactive properties.
Industry: This compound is used in the development of pharmaceuticals and as a biochemical research tool
作用機序
Diadenosine pentaphosphate pentaammonium exerts its effects through interaction with purinergic receptors, particularly P2X and P2Y receptors. These receptors are involved in various cellular processes, including calcium signaling and neurotransmission. The compound induces intracellular calcium increases, which modulate cellular activities such as dendritic growth and synaptic transmission .
類似化合物との比較
Similar Compounds
- Diadenosine tetraphosphate (Ap4A)
- Diadenosine triphosphate (Ap3A)
- Diadenosine hexaphosphate (Ap6A)
Uniqueness
Diadenosine pentaphosphate pentaammonium is unique due to its specific phosphate chain length, which influences its biological activity and receptor interactions. Compared to other diadenosine polyphosphates, it has distinct effects on cellular signaling and physiological processes, making it a valuable compound for research and therapeutic applications .
特性
分子式 |
C20H44N15O22P5 |
|---|---|
分子量 |
1001.5 g/mol |
IUPAC名 |
azane;bis[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C20H29N10O22P5.5H3N/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(47-19)1-45-53(35,36)49-55(39,40)51-57(43,44)52-56(41,42)50-54(37,38)46-2-8-12(32)14(34)20(48-8)30-6-28-10-16(22)24-4-26-18(10)30;;;;;/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H,41,42)(H,43,44)(H2,21,23,25)(H2,22,24,26);5*1H3/t7-,8-,11-,12-,13-,14-,19-,20-;;;;;/m1...../s1 |
InChIキー |
XCOZIAOMHASKGR-CSMIRWGRSA-N |
異性体SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N.N.N.N.N.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![heptadecan-9-yl 10-[2-hydroxyethyl-(8-nonoxy-8-oxooctyl)amino]decanoate](/img/structure/B11931456.png)
![bis(propan-2-yloxycarbonyloxymethyl) (1S,2R,3S,4S,5R,6R)-2-amino-3-[(3,4-difluorophenyl)sulfanylmethyl]-4-hydroxybicyclo[3.1.0]hexane-2,6-dicarboxylate](/img/structure/B11931462.png)



![3-[2-[2-[2-[2-[2-[[4-(2-Azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B11931503.png)

![(Z)-but-2-enedioic acid;2-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]ethanamine](/img/structure/B11931519.png)

![6-methyl-N-[(Z)-1-pyridin-2-ylethylideneamino]-4a,5-dihydro-2H-[1,2,4]triazino[5,6-b]indol-3-amine](/img/structure/B11931538.png)
![6-ethyl-17-(5-hydroxypentan-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B11931543.png)

